4,6-dimethyl-2-[(2-methylphenyl)amino]pyridine-3-carbonitrile
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Overview
Description
4,6-Dimethyl-2-[(2-methylphenyl)amino]pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-[(2-methylphenyl)amino]pyridine-3-carbonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of a hydrogen atom by a cyano group in 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . This reaction typically requires specific conditions, such as the presence of a suitable base and a cyanide source.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-[(2-methylphenyl)amino]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4,6-Dimethyl-2-[(2-methylphenyl)amino]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism by which 4,6-dimethyl-2-[(2-methylphenyl)amino]pyridine-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyridine-2,3-dicarbonitrile: This compound shares a similar pyridine ring structure but with different substituents.
4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile: Another related compound with a methylsulfanyl group instead of the amino group.
Uniqueness
4,6-Dimethyl-2-[(2-methylphenyl)amino]pyridine-3-carbonitrile is unique due to the presence of both the dimethyl and 2-methylphenylamino groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4,6-dimethyl-2-(2-methylanilino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-10-6-4-5-7-14(10)18-15-13(9-16)11(2)8-12(3)17-15/h4-8H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUSGBZYLIGXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C(=CC(=N2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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